2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Overview
Description
2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide is a complex compound with potential applications across various scientific fields. This intricate molecule is notable for its unique structure, which includes both fluorine and ethyl groups, and its presence in the benzothieno[3,2-d]pyrimidin family, which is significant due to its varied biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide typically involves a multi-step organic reaction. The process generally includes the cyclization of appropriate precursors to form the benzothieno[3,2-d]pyrimidin backbone. Fluorination and acetylation steps are subsequently introduced under controlled conditions. Specific reaction conditions include the use of catalysts such as palladium on carbon and the employment of solvents like dichloromethane.
Industrial Production Methods: Industrial synthesis of this compound may leverage high-throughput techniques and advanced reactor technologies to optimize yield and purity. Continuous flow reactors and automated synthesis platforms ensure consistent production quality and scale, minimizing human error and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide undergoes several types of chemical reactions:
Oxidation: : Converts specific functional groups within the compound into more oxidized forms.
Reduction: : Reverses oxidation processes, often using hydrogenation.
Substitution: : Involves replacing one group within the molecule with another, typically facilitated by catalysts or specific reaction conditions.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halogenation using bromine or chlorine in organic solvents
Major Products Formed: Reactions often yield derivatives of the original compound with modified functional groups. These transformations can enhance or alter the compound's biological activity or chemical properties, making them valuable in research and application development.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide is investigated for its potential as a building block in the synthesis of novel compounds. Its unique structure allows for the exploration of new synthetic pathways and chemical reactions.
Biology and Medicine: This compound is studied for its pharmacological potential, including antiviral, antibacterial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.
Industry: In industrial contexts, the compound can be used in the development of advanced materials, including specialized polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action for 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit or modulate their activity, leading to desired biological effects. Pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signal transduction processes.
Comparison with Similar Compounds
Comparison with Other Compounds: Similar compounds within the benzothieno[3,2-d]pyrimidin family include derivatives with varying substitutions on the core structure. Compared to these, 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide stands out due to its specific substitutions, which confer unique chemical and biological properties.
List of Similar Compounds:2-(2-ethyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
2-(2-methyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
2-(2-ethyl-9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
That should cover it! What do you think?
Properties
IUPAC Name |
2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-3-16-24-19-18-14(22)5-4-6-15(18)28-20(19)21(27)25(16)11-17(26)23-13-9-7-12(2)8-10-13/h4-10H,3,11H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYBTJNYHDXTBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)C)SC4=CC=CC(=C42)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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